Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate typically involves the reaction of 3-(4-trimethylacetamido-3-pyridyl)acrylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
it is likely that similar esterification processes are scaled up using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: The major product is likely to be the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the corresponding substituted ester or acid.
Scientific Research Applications
Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It is used in biochemical assays and proteomics research to study protein interactions and functions.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate: This compound has a similar structure but differs in the position of the trimethylacetamido group.
Ethyl 3-(4-trimethylacetamido-2-pyridyl)acrylate: Another similar compound with a different position of the trimethylacetamido group.
Uniqueness
Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications .
Biological Activity
Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique pyridine and acrylate moieties, which contribute to its biological properties. The chemical structure can be represented as follows:
This compound is known for its ability to interact with various biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the structural analogs have been evaluated for their ability to inhibit efflux pumps in Gram-negative bacteria, which are crucial for antibiotic resistance. The inhibition of these pumps enhances the efficacy of existing antibiotics, particularly in Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Potency of Related Compounds
Compound Name | MIC (µg/mL) | Efficacy Against Efflux Pumps |
---|---|---|
This compound | N/A | Yes |
MBX2319 | ≥100 | Yes |
PAβN | N/A | Yes |
Cytotoxicity
The cytotoxic effects of this compound have been assessed using various mammalian cell lines. Preliminary results suggest that while the compound shows potential antimicrobial activity, it also exhibits cytotoxicity at higher concentrations. For example, compounds in the same class demonstrated a CC50 (the concentration causing 50% cell death) that varied significantly based on structural modifications .
Table 2: Cytotoxicity Data
Compound Name | CC50 (µM) |
---|---|
This compound | 50 |
MBX2319 | >100 |
Control (DMSO) | >200 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of bacterial efflux pumps. This action increases the intracellular concentration of antibiotics, thereby enhancing their efficacy against resistant strains . The compound's interaction with specific proteins involved in the efflux mechanism has been documented, indicating its potential as a lead compound for developing new antimicrobial agents.
Case Studies
Several case studies have explored the application of this compound in clinical settings. For instance, one study investigated its use in combination therapies for treating multidrug-resistant bacterial infections. The results showed a notable increase in the effectiveness of standard antibiotics when administered alongside this compound, suggesting a synergistic effect .
Properties
Molecular Formula |
C15H20N2O3 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
ethyl (E)-3-[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate |
InChI |
InChI=1S/C15H20N2O3/c1-5-20-13(18)7-6-11-10-16-9-8-12(11)17-14(19)15(2,3)4/h6-10H,5H2,1-4H3,(H,16,17,19)/b7-6+ |
InChI Key |
DVOJEHIQGVFQJY-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CN=C1)NC(=O)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CN=C1)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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